3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
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Description
“3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one” is a chemical compound with the molecular formula C25H22ClNO4S . It has an average mass of 467.965 Da and a monoisotopic mass of 467.095795 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinolinone core and various functional groups attached to it. These include a sulfonyl group attached to a 4-chlorophenyl ring, an ethoxy group, and a 2-methylphenylmethyl group .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Analogs : Research has explored the synthesis of analog compounds to 3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one. For instance, Croisy-Delcey et al. (1991) demonstrated the condensation of acetonyl 2-methyl-5-chlorophenyl sulfide with potassium isatates, leading to quinolinecarboxylic acids and subsequent cyclodehydration to form quinolinones (Croisy-Delcey, Croisy, Bisagni, & Huel, 1991).
- Metabolite Synthesis : Mizuno et al. (2006) focused on synthesizing metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound related to the chemical structure of interest, highlighting its potential in metabolic studies (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Application in Corrosion Inhibition
- Corrosion Inhibition Study : Zarrouk et al. (2014) conducted a theoretical study on quinoxalines, structurally similar to the chemical , to understand their efficiency as corrosion inhibitors for copper in nitric acid. This research indicates potential applications in corrosion inhibition (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).
Pharmacological Applications
- Inhibitory Effects on Radicals and DNA Oxidation : Xi and Liu (2015) synthesized compounds including ferrocenyl-substituted pyrano[3,2-g]quinolin-2-one, which showed inhibitory effects on radicals and DNA oxidation, suggesting potential pharmacological applications (Xi & Liu, 2015).
- Inhibitors of Thymidylate Synthase : Jones et al. (1997) designed new diphenyl sulfoxide and sulfones, including inhibitors of human and Escherichia coli thymidylate synthase (TS), suggesting possible applications in cancer therapy (Jones, Webber, Varney, Reddy, Lewis, Kathardekar, Mazdiyasni, Deal, Nguyen, Welsh, Webber, Johnston, Matthews, Smith, Janson, Bacquet, Howland, Booth, Herrmann, Ward, White, Bartlett, & Morse, 1997).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4S/c1-3-31-20-10-13-23-22(14-20)25(28)24(32(29,30)21-11-8-19(26)9-12-21)16-27(23)15-18-7-5-4-6-17(18)2/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHQGCJDYUECQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one |
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